cis-3-(Boc-amino)-4-methylpiperidine

Description

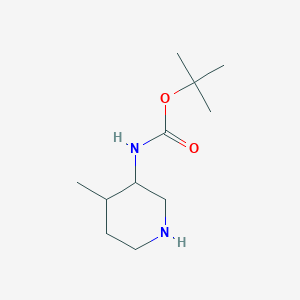

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAAVGHNGCRJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

stereoselective synthesis of cis-3-(Boc-amino)-4-methylpiperidine

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-3-(Boc-amino)-4-methylpiperidine

Introduction

Substituted chiral piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Their defined three-dimensional structure allows for precise interactions with biological targets, making stereochemical control paramount in their synthesis. This guide focuses on the , a valuable building block in drug discovery. The strategic placement of the amine and methyl groups in a cis relationship on the piperidine ring presents a significant synthetic challenge.

This document provides a detailed examination of a robust and field-proven strategy for achieving this target: the diastereoselective catalytic hydrogenation of a substituted pyridine precursor. We will explore the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Approach

The primary challenge in synthesizing the target molecule is the concurrent establishment of two stereocenters (at C3 and C4) with a cis relative configuration. A highly effective strategy is to leverage a planar, aromatic precursor, 3-amino-4-methylpyridine, and introduce the stereocenters in a single, highly controlled reduction step.

The retrosynthetic analysis reveals a two-step sequence: a final Boc-protection of the C3 amino group and a crucial stereoselective hydrogenation of the pyridine ring.

References

An In-Depth Technical Guide to cis-3-(Boc-amino)-4-methylpiperidine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. Within this class of compounds, strategically substituted aminopiperidines have garnered significant attention as valuable intermediates in the synthesis of complex drug molecules. This guide provides a comprehensive technical overview of cis-3-(Boc-amino)-4-methylpiperidine, a chiral building block of increasing importance, particularly in the development of kinase inhibitors.

Section 1: Core Molecular Profile

This compound, systematically named tert-butyl (cis-4-methylpiperidin-3-yl)carbamate, is a synthetic organic compound featuring a piperidine ring substituted at the 3- and 4-positions with a Boc-protected amine and a methyl group, respectively, in a cis relative stereochemistry. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and allows for its selective removal under acidic conditions to reveal the primary amine for further functionalization.

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while the racemic form is available, the enantiomerically pure forms, particularly the (3R,4R)-isomer, are of greatest interest in pharmaceutical synthesis.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (cis-4-methylpiperidin-3-yl)carbamate | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | |

| Appearance | Typically a solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| CAS Number | Not definitively assigned for the racemic cis-isomer in searched literature. The related compound cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine has the CAS number 1187055-62-4.[2] |

Stereochemistry and Conformational Analysis

The cis stereochemical relationship between the Boc-amino group at C-3 and the methyl group at C-4 is a critical feature that dictates the molecule's three-dimensional shape and its subsequent utility in stereospecific synthesis. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, two chair conformers are possible, with the substituents occupying either axial or equatorial positions.

The conformational equilibrium will be influenced by the steric bulk of the substituents. The tert-butoxycarbonyl group is significantly larger than the methyl group. Therefore, the conformer in which the Boc-amino group occupies an equatorial position to minimize 1,3-diaxial interactions is expected to be the more stable. This conformational preference is crucial for presenting the amino and methyl groups in a specific orientation for subsequent reactions.

Caption: Conformational equilibrium of the piperidine ring.

Section 2: Synthesis and Methodologies

The synthesis of this compound, particularly in its enantiomerically pure form, is a key challenge and a focus of significant research. Several synthetic strategies have been developed, often leveraging stereoselective reactions to establish the desired cis relationship between the substituents.

General Synthetic Approach

A common strategy for the synthesis of 3,4-disubstituted piperidines involves the stereoselective reduction of a suitably substituted tetrahydropyridine or pyridinium precursor. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of the reduction.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow.

Exemplary Experimental Protocol (Hypothetical)

The following is a representative, though not directly cited, protocol based on common synthetic transformations for related compounds.

Step 1: Synthesis of a Tetrahydropyridine Intermediate

A suitably substituted pyridine is N-benzylated and then partially reduced to the corresponding tetrahydropyridine.

Step 2: Introduction of an Amine Precursor and Stereoselective Reduction

The tetrahydropyridine can undergo a hydroboration-oxidation sequence followed by reductive amination to introduce the amine and methyl groups with the desired cis stereochemistry.

Step 3: Boc Protection

The resulting cis-3-amino-4-methylpiperidine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product.

Section 3: Applications in Drug Discovery and Development

The primary application of this compound lies in its use as a key intermediate in the synthesis of pharmaceutically active compounds. Its bifunctional nature, with a protected amine and a specific stereochemical configuration, makes it an ideal building block for constructing more complex molecular architectures.

Role in the Synthesis of Tofacitinib

A prominent example of the utility of a closely related derivative, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, is in the synthesis of Tofacitinib (CP-690,550).[3] Tofacitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.[3][4] The (3R,4R)-configured piperidine moiety is crucial for the drug's binding to the active site of the JAK enzyme.[4]

The synthesis of Tofacitinib involves the coupling of the deprotected and N-methylated piperidine intermediate with a pyrrolo[2,3-d]pyrimidine core.[4] The precise stereochemistry of the piperidine building block is essential for the final drug's efficacy and safety profile.

Caption: Role in Tofacitinib synthesis.

Section 4: Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Section 5: Conclusion and Future Outlook

This compound and its enantiomerically pure derivatives are valuable and versatile building blocks in modern organic synthesis and medicinal chemistry. Their importance is underscored by their application in the synthesis of complex therapeutic agents like Tofacitinib. The continued development of efficient and stereoselective synthetic routes to this and related substituted piperidines will undoubtedly facilitate the discovery and development of new and improved medicines. As the demand for structurally complex and stereochemically defined drug candidates grows, the utility of such chiral building blocks is set to expand, further solidifying their role in the advancement of pharmaceutical research.

References

- 1. Tert-butyl (cis-4-methylpiperidin-3-yl)carbamate | C22H44N4O4 | CID 176471464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3-(Boc-amino)-5-(trifluormethyl)piperidine 97% | CAS: 1187055-62-4 | AChemBlock [achemblock.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to cis-3-(Boc-amino)-4-methylpiperidine: A Key Building Block for Next-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidines in Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, featuring prominently in the molecular architecture of numerous approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. Among the vast landscape of piperidine derivatives, cis-3-(Boc-amino)-4-methylpiperidine emerges as a particularly valuable building block, offering a unique combination of stereochemistry and functionality that is highly sought after in the synthesis of complex therapeutic agents, most notably kinase inhibitors.

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and applications of this compound (CAS No. 250275-20-8), equipping researchers and drug development professionals with the critical knowledge to effectively leverage this key intermediate in their discovery and development programs.

Commercial Availability and Supplier Landscape

This compound is a specialty chemical available from a select number of suppliers who focus on providing building blocks for research and development. It is not typically stocked in large quantities by major chemical distributors, reflecting its primary use in the synthesis of high-value, complex molecules.

| Supplier | Purity | Notes |

| Apollo Scientific | ≥95% | A well-established supplier of fine chemicals for research. |

| Career Henan Chemical Co. | 99.99% | Offers high-purity grades, potentially suitable for later-stage development. |

| Accela ChemBio Inc. | Inquire | Listed in their catalog, indicating availability, potentially on a make-to-order basis. |

| Howei Pharm | Inquire | A contract manufacturing and custom synthesis provider, suggesting they can produce the compound upon request. |

Expert Insight: The availability of this compound from both catalog suppliers and custom synthesis organizations provides flexibility for researchers. For initial, small-scale studies, catalog sourcing is often the most efficient route. For larger quantities or specific purity requirements for later-stage preclinical or process development, engaging with a custom synthesis provider may be more advantageous. When evaluating suppliers, it is crucial to request a certificate of analysis (CoA) to verify the identity, purity, and stereochemical integrity of the material.

Synthesis and Characterization: A Plausible and Referenced Approach

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the literature, a plausible and robust synthetic route can be constructed based on established methodologies for the synthesis of related substituted piperidines. The following proposed synthesis is a logical amalgamation of well-documented chemical transformations.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical and Referenced)

Step 1: Reduction of 4-methylpyridine to 4-methylpiperidine

-

Rationale: The initial step involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine. Catalytic hydrogenation is a standard and efficient method for this transformation.

-

Procedure: 4-methylpyridine is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of platinum(IV) oxide (PtO₂) is added, and the mixture is subjected to hydrogenation under pressure (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-methylpiperidine.

Step 2: N-Protection of 4-methylpiperidine

-

Rationale: To prevent undesired reactions at the piperidine nitrogen in subsequent steps, it is protected with a suitable protecting group. The benzyl group is a common choice as it is stable under a variety of reaction conditions and can be readily removed.

-

Procedure: 4-methylpiperidine is dissolved in a solvent like dichloromethane (DCM) or acetonitrile. A base such as triethylamine or potassium carbonate is added, followed by the dropwise addition of benzyl bromide. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give N-benzyl-4-methylpiperidine.

Step 3 & 4: Directed Introduction of the Amino Group and Stereoselective Reduction

-

Rationale: This is the most critical sequence for establishing the desired cis stereochemistry. A multi-step process is often required. One plausible approach involves the formation of an enamine or a related intermediate from the N-protected 4-methylpiperidone (which can be synthesized from N-benzyl-4-methylpiperidine), followed by the introduction of a nitrogen-containing functional group and subsequent stereoselective reduction. The presence of the methyl group at the 4-position will influence the stereochemical outcome of the reduction, often favoring the formation of the cis isomer when a bulky reducing agent is used or through substrate-directed hydrogenation.

-

Procedure: This is a complex step that may involve several transformations. A possible, though challenging, route could involve the α-functionalization of N-benzyl-4-methylpiperidone to introduce a nitrogen-containing substituent at the 3-position. Subsequent reduction of the resulting intermediate, for example, a ketone or imine, would need to be carefully controlled to achieve the desired cis stereochemistry. Catalytic hydrogenation with a heterogeneous catalyst can often be influenced by the existing stereocenter, leading to the desired diastereomer.

Step 5: N-Deprotection

-

Rationale: The benzyl protecting group on the piperidine nitrogen is removed to allow for subsequent functionalization or to yield the free secondary amine.

-

Procedure: The N-benzyl-cis-3-amino-4-methylpiperidine is dissolved in a solvent like ethanol or methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenolysis, typically under a hydrogen atmosphere at atmospheric or slightly elevated pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield cis-3-amino-4-methylpiperidine.

Step 6: Boc Protection of the 3-Amino Group

-

Rationale: The final step is the protection of the newly introduced primary amino group at the 3-position with the tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.

-

Procedure: cis-3-amino-4-methylpiperidine is dissolved in a suitable solvent such as DCM or a mixture of dioxane and water. A base, typically triethylamine or sodium bicarbonate, is added, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until the starting material is consumed. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography, to afford this compound.

Quality Control and Characterization

To ensure the identity, purity, and stereochemical integrity of this compound, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet at approximately 1.4 ppm), the methyl group (a doublet), and the protons on the piperidine ring. The coupling constants and chemical shifts of the protons at the 3- and 4-positions are critical for confirming the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak (or [M+H]⁺) corresponding to the molecular weight of the compound (214.32 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A chiral HPLC method may be necessary to confirm the diastereomeric purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate group.

Applications in Drug Development: A Key Scaffold for Kinase Inhibitors

The primary application of this compound in drug discovery lies in its use as a key intermediate for the synthesis of kinase inhibitors. The specific stereochemical arrangement of the amino and methyl groups on the piperidine ring provides a rigid scaffold that can be elaborated to interact with the active site of various kinases with high affinity and selectivity.

Janus Kinase (JAK) Inhibitors

A prominent example of the utility of this building block is in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.

Caption: General workflow for the incorporation of the piperidine scaffold into a kinase inhibitor.

The deprotected cis-3-amino-4-methylpiperidine can be coupled to a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, which is a common scaffold in many JAK inhibitors. The piperidine nitrogen can then be further functionalized to complete the synthesis of the target molecule. The cis relationship between the amino and methyl groups is often crucial for achieving the desired binding conformation in the kinase active site, leading to enhanced potency and selectivity. For instance, the core structure of the FDA-approved JAK inhibitor Tofacitinib features a related 3-amino-4-methylpiperidine moiety.[1]

Expert Insight: The Boc-protected nature of the amino group is critical for a modular and efficient synthesis. It allows for the piperidine nitrogen to be functionalized first, for example, through acylation or alkylation, before the Boc group is removed to reveal the 3-amino group for subsequent coupling reactions. This strategic use of protecting groups is a fundamental principle in modern medicinal chemistry.

Conclusion

This compound is a valuable and strategically important building block for the synthesis of complex, biologically active molecules. Its commercial availability, albeit from specialized suppliers, allows for its incorporation into drug discovery programs. While a definitive, publicly available synthesis protocol is elusive, a robust and plausible synthetic route can be designed based on well-established chemical principles. The primary application of this intermediate in the development of kinase inhibitors, particularly for inflammatory and autoimmune diseases, underscores its significance in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the sourcing, synthesis, and strategic application of this key intermediate is essential for the successful advancement of next-generation therapeutics.

References

A Technical Guide to cis-3-(Boc-amino)-4-methylpiperidine: Synthesis, Characterization, and Applications

Abstract: This guide provides a comprehensive technical overview of cis-3-(tert-butoxycarbonylamino)-4-methylpiperidine, a key chiral building block in modern medicinal chemistry. While a specific CAS number for this diastereomer is not readily found in public databases, this document consolidates information on its synthesis, stereocontrol, spectroscopic characterization, and applications in drug discovery, drawing from data on closely related analogs. The focus is on providing researchers, scientists, and drug development professionals with a practical understanding of the strategic importance of this substituted piperidine scaffold.

Introduction

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and advanced materials, making it the most prevalent saturated N-heterocyclic ring system in drug discovery.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, including anticancer agents, analgesics, and therapies for Alzheimer's disease.[3] The precise substitution pattern and stereochemistry of the piperidine ring are often critical for biological activity and minimizing off-target effects.

cis-3-(Boc-amino)-4-methylpiperidine is a valuable bifunctional building block that combines the conformational constraints of the piperidine ring with a protected amine and a methyl group. This specific arrangement allows for the controlled introduction of a chiral 3-amino-4-methylpiperidine moiety into larger, more complex molecules. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4][5]

Physicochemical Properties & Identifiers

| Property | Value | Source |

| Molecular Formula | C11H22N2O2 | |

| Molecular Weight | 214.30 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform. | [4] |

Synthesis & Stereocontrol

The synthesis of cis-3-amino-4-methylpiperidine derivatives requires careful control of stereochemistry. Several synthetic strategies can be employed to achieve the desired cis relationship between the amino and methyl groups.

Stereoselective Reduction

One common approach involves the stereoselective reduction of a suitable precursor, such as a 3-alkyl-4-oximinopiperidine or a 3-alkyl-4-anilinopiperidine. For instance, the reduction of imines derived from 3-alkyl-4-piperidones often yields a mixture of cis and trans diastereomers.[7] The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio. Subsequent separation of the diastereomers by column chromatography can provide the pure cis isomer.[7]

Ring Opening of Epoxides

A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate.[7] This method offers a high degree of stereocontrol, leading predominantly to the cis product.

Boc Protection

Once the desired cis-3-amino-4-methylpiperidine is obtained, the amino group can be protected with a Boc group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)2O in the presence of a suitable base, such as triethylamine or sodium hydroxide.[8][9]

Experimental Protocol: Boc Protection of an Aminopiperidine

-

Dissolve the aminopiperidine derivative in a suitable solvent, such as ethanol or dichloromethane.[9]

-

Cool the solution in an ice bath to 0-10 °C.[9]

-

Slowly add di-tert-butyl dicarbonate ((Boc)2O) to the stirred solution.[9]

-

If necessary, add a base (e.g., aqueous sodium hydroxide) dropwise to maintain a basic pH.[9]

-

Allow the reaction to stir for several hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and relative stereochemistry of this compound.

-

¹H NMR: The relative cis stereochemistry can often be determined from the coupling constants and chemical shifts of the protons on the piperidine ring. In the cis isomer, the proton at C3 and the proton at C4 are expected to have a specific coupling pattern that differs from the trans isomer.

-

¹³C NMR: The number of unique carbon signals will correspond to the number of non-equivalent carbons in the molecule. The chemical shifts of the carbons in the piperidine ring will be influenced by the substituents and their stereochemical arrangement.

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the Boc group (around 1680-1700 cm⁻¹), and C-H stretches of the alkyl groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (214.30 g/mol ), as well as characteristic fragmentation patterns, such as the loss of the tert-butyl group.

Applications in Drug Development

Substituted piperidines are essential building blocks in the synthesis of a wide range of pharmaceutical compounds.[2][4] The this compound scaffold is particularly useful for introducing a constrained diamine synthon into potential drug candidates.

-

Enzyme Inhibitors: The specific stereochemistry and functionality of this building block can be crucial for binding to the active site of enzymes. For example, derivatives of 3-aminopiperidine are used in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[5]

-

Receptor Ligands: The piperidine ring can serve as a scaffold to correctly orient functional groups for interaction with G-protein coupled receptors (GPCRs) and other cell surface receptors.

-

Antiviral and Antibacterial Agents: Piperidine derivatives have shown activity against a variety of pathogens, including HIV and various bacteria.[3][10]

-

Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring allows for penetration of the blood-brain barrier, making its derivatives suitable candidates for CNS-acting drugs.

Caption: Utilization of the scaffold in a typical drug discovery workflow.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

-

Safety: May cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound is a strategically important chiral building block for the synthesis of complex, biologically active molecules. While a specific CAS number may be elusive, a thorough understanding of its synthesis, stereocontrol, and characterization is essential for its effective use in drug discovery and development. The methodologies and applications discussed in this guide provide a foundation for researchers to leverage the unique structural features of this valuable piperidine derivative.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Tert-butyl (cis-4-methylpiperidin-3-yl)carbamate | C22H44N4O4 | CID 176471464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | 1217684-50-8 [smolecule.com]

- 9. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

The Strategic Deployment of cis-3-(Boc-amino)-4-methylpiperidine: A Chiral Building Block for Advanced Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of approved therapeutics.[1][2] Achieving precise control over the three-dimensional arrangement of substituents on this saturated heterocycle is paramount for optimizing pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide delves into the synthesis, characterization, and strategic application of a highly valuable chiral building block: cis-3-(Boc-amino)-4-methylpiperidine. With a particular focus on its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, this document provides researchers, chemists, and drug development professionals with a comprehensive understanding of its utility and the nuanced stereochemical considerations that underpin its efficacy.

Introduction: The Imperative of Stereochemistry in Piperidine Scaffolds

Saturated heterocyclic rings, such as piperidine, are prized in drug design for their ability to confer favorable properties like improved solubility and metabolic stability while providing a three-dimensional framework for precise ligand-receptor interactions.[2] Unlike flat aromatic rings, substituted piperidines can project functional groups into specific vectors in space, enabling highly selective engagement with biological targets. The relative and absolute stereochemistry of these substituents is not a trivial detail; it is often the critical determinant of a compound's therapeutic window.

The cis-3-amino-4-methylpiperidine core is a particularly compelling motif. The defined spatial relationship between the amine and the methyl group can profoundly influence binding affinity and selectivity. The Boc (tert-butoxycarbonyl) protecting group on the amine offers a stable yet readily cleavable handle, allowing for sequential, controlled elaboration of the molecule, a necessity in multi-step synthetic campaigns.

Stereoselective Synthesis: Mastering the cis Configuration

The primary challenge in synthesizing this compound lies in the diastereoselective and enantioselective construction of the two contiguous stereocenters (C3 and C4). Several strategies have been developed, with the asymmetric hydrogenation of a pyridine-derived precursor emerging as a robust and scalable method.

The Asymmetric Hydrogenation Pathway

This strategy is predicated on the ability to set the desired stereochemistry through a catalyzed hydrogenation reaction on a prochiral olefin precursor. The causality behind this approach is the use of a chiral phosphine ligand complexed to a rhodium or ruthenium catalyst, which creates a chiral environment that directs the delivery of hydrogen to one face of the double bond, thereby establishing the cis relationship between the nascent amine and the existing methyl group.

A representative workflow for this synthesis is outlined below. The key to its success is the high degree of stereocontrol exerted by the chiral catalyst in the hydrogenation step.

Diagram 1: Asymmetric Hydrogenation Workflow. A logical flow for the synthesis of the target chiral building block.

Expert Insight: The choice of the N-benzyl group is strategic; it activates the pyridine ring for partial reduction and can be cleanly removed under standard hydrogenolysis conditions without affecting the acid-labile Boc group. The partial reduction with a hydride source like sodium borohydride generates the critical tetrahydropyridine intermediate, which is the substrate for the key asymmetric hydrogenation. The selection of the chiral ligand (e.g., a Josiphos or Walphos type ligand) is crucial for achieving high diastereoselectivity and enantioselectivity in this step.[3][4][5][6]

Alternative Synthetic Approaches

Other reported strategies include diastereoselective reductions of N-substituted 4-methylpiperidin-3-ones and ring-opening reactions of epoxides. For instance, a facile approach for related cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine.[7] While effective, these methods can sometimes yield mixtures of diastereomers requiring challenging separation, making the asymmetric hydrogenation route often preferable for its superior control and scalability.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the chiral building block. Below is a summary of expected and reported data for tert-butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate and its close derivatives.

| Property | Value/Description |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | Typically the (3R,4R) or (3S,4S) enantiomer |

| ¹H NMR (CDCl₃, 500 MHz) | Expected signals: δ ~3.8 (m, 1H), ~3.3 (m, 2H), ~1.8-1.9 (m, 4H), 1.46 (s, 9H, Boc), ~0.9 (d, 3H, Me). Note: Exact shifts and multiplicities can vary. Data is representative of similar Boc-protected piperidines.[3] |

| ¹³C NMR (CDCl₃, 126 MHz) | Expected signals: δ ~155 (C=O), ~79 (Boc quat. C), ~55 (CH-N), ~46 (CH₂-N), ~42 (CH-Me), ~35 (CH₂), ~28 (Boc Me), ~15 (Me). Note: Data is representative of similar Boc-protected piperidines.[3] |

Application in Drug Discovery: The Synthesis of Tofacitinib

The most prominent application of this compound is as a pivotal intermediate in the synthesis of Tofacitinib , a potent Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases like rheumatoid arthritis.[1][2] The specific stereochemistry of the piperidine core is critical for Tofacitinib's activity and selectivity profile.

The synthesis requires a derivative, (3R,4R)-N,4-dimethylpiperidin-3-amine, which is readily prepared from the title building block.

Protocol: From Chiral Building Block to Tofacitinib Core

The following protocol outlines the conversion of the Boc-protected building block to the key methylated amine intermediate used in the final coupling step to produce Tofacitinib. This process demonstrates the utility of the Boc group in a synthetic campaign.

Step 1: Reductive Amination (N-Methylation)

-

To a solution of tert-butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as methanol, add aqueous formaldehyde (1.1 eq).

-

Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) or conduct catalytic hydrogenation with Pd/C and H₂.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by quenching excess reducing agent and extracting the product into an organic solvent. Purify by column chromatography to yield tert-butyl ((3R,4R)-1,4-dimethylpiperidin-3-yl)carbamate.

Step 2: Boc Deprotection

-

Dissolve the N-methylated intermediate from Step 1 in a solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.

-

Monitor the reaction for the complete removal of the Boc group.

-

Upon completion, concentrate the reaction mixture under reduced pressure. Neutralize with a base (e.g., aq. NaOH or NaHCO₃) and extract the free amine product, (3R,4R)-1,4-dimethylpiperidin-3-amine, which is the direct precursor for the final coupling step.

Diagram 2: Incorporation into the Tofacitinib Synthesis. A workflow showing the conversion of the building block to a key drug precursor.

Causality in Action: The Boc group serves its purpose perfectly here. It is stable to the reductive amination conditions used for N-methylation but is easily removed under acidic conditions that would not affect other parts of the molecule. This orthogonal protecting group strategy is fundamental to modern organic synthesis, enabling the selective modification of multifunctional molecules. The (3R,4R) stereochemistry, locked in during the earlier asymmetric hydrogenation, is carried through to the final active pharmaceutical ingredient, where it is essential for binding to the ATP-binding pocket of the Janus kinase enzyme.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of stereocontrolled synthesis in modern drug discovery. Its value is exemplified by its critical role in the production of Tofacitinib, where the precise cis orientation of its substituents is non-negotiable for therapeutic efficacy. The asymmetric hydrogenation route provides a scalable and highly selective method for its preparation, showcasing how catalytic science can solve complex synthetic challenges. For researchers in medicinal chemistry, this building block represents a reliable and strategically vital component for the construction of sophisticated, three-dimensional pharmacophores designed to meet the demands of today's challenging biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | 1217684-50-8 [smolecule.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1 - iChemical [ichemical.com]

- 7. calpaclab.com [calpaclab.com]

- 8. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of cis-3-(Boc-amino)-4-methylpiperidine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone of drug design. This technical guide delves into the specific potential of a uniquely substituted piperidine, cis-3-(Boc-amino)-4-methylpiperidine, a building block of significant interest in the development of targeted therapies. We will explore its structural and conformational nuances, its pivotal role in the synthesis of key therapeutic agents, particularly Janus Kinase (JAK) inhibitors, and provide detailed synthetic and analytical protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

The therapeutic efficacy of piperidine-containing drugs is often intrinsically linked to the stereochemistry of their substituents. The cis or trans relationship between functional groups can profoundly influence a molecule's three-dimensional shape, thereby dictating its binding affinity and selectivity for a biological target. The this compound scaffold presents a compelling case study in the strategic use of stereochemical control. The cis relationship between the 3-amino and 4-methyl groups restricts the conformational landscape of the piperidine ring, offering a more rigid and predictable presentation of these key functionalities for interaction with a protein's active site. This inherent conformational constraint can be a significant advantage in drug design, reducing the entropic penalty upon binding and potentially enhancing potency and selectivity.

Conformational Analysis: The Structural Basis of a Privileged Scaffold

The conformational behavior of substituted piperidines is a well-studied area, with the chair conformation being the most stable. In the case of this compound, two chair conformations are possible, and their relative energies dictate the predominant shape of the molecule in solution. The substituents can occupy either axial or equatorial positions. Generally, bulky substituents like the Boc-amino and methyl groups prefer to be in the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.

For cis-3,4-disubstituted piperidines, the lowest energy conformation is typically a chair form where both substituents occupy equatorial positions. This arrangement minimizes steric strain and provides a stable, predictable three-dimensional structure that is crucial for molecular recognition by a biological target. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the preferred conformation of piperidine derivatives in solution by analyzing the coupling constants of the ring protons.

Logical Diagram: Conformational Equilibrium of this compound

Caption: Predominant diequatorial conformation of the piperidine ring.

Key Application: The Role in Janus Kinase (JAK) Inhibitors

A prominent and highly successful application of the cis-3-amino-4-methylpiperidine scaffold is in the synthesis of Tofacitinib (Xeljanz®), a Janus Kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases. Tofacitinib's chemical structure is (3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl) amino)piperidin-1-yl)-3-oxopropanenitrile). The core of this molecule features the (3R,4R)-4-methyl-3-(methylamino)piperidine moiety, which is derived from the cis-3-amino-4-methylpiperidine scaffold.

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for signaling pathways of numerous cytokines involved in inflammation and immune responses. Tofacitinib functions by inhibiting these kinases, thereby modulating the immune system.

The cis stereochemistry of the 3-amino and 4-methyl groups on the piperidine ring of Tofacitinib is critical for its activity. This specific arrangement orients the methylamino group and the pyrrolo[2,3-d]pyrimidine core in a precise manner to fit into the ATP-binding site of the JAK enzymes. Modification of this piperidine linker has been a key strategy in the development of other selective JAK inhibitors.

Workflow Diagram: Role of the Scaffold in Tofacitinib Synthesis

Caption: Synthetic pathway from the core scaffold to Tofacitinib.

Synthesis and Methodologies

The stereoselective synthesis of this compound is a key challenge that has been addressed through various innovative routes. A facile and effective approach involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate.

Experimental Protocol: Synthesis via Epoxide Ring Opening

This protocol is adapted from methodologies described in the literature.

Step 1: Epoxidation of N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine

-

Dissolve N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature for 4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-3-methyl-3,4-epoxi-piperidine.

Step 2: Regioselective Ring Opening with an Amine Nucleophile

-

Dissolve the epoxide from Step 1 (1.0 eq) in a suitable solvent such as methanol.

-

Add the desired amine nucleophile (e.g., ammonia or a protected amine equivalent) in excess.

-

Heat the reaction mixture in a sealed tube at 80-100 °C for 12-24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting cis-3-amino-4-methylpiperidine derivative by column chromatography.

Step 3: Boc Protection

-

Dissolve the purified amine from Step 2 (1.0 eq) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).

-

Stir the mixture vigorously at room temperature for 12-16 hours.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various conditions and its facile removal under acidic conditions.

Protocol: Acid-Catalyzed Boc Deprotection

-

Dissolve the N-Boc protected piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (4M, 5-10 eq).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base to yield the free amine.

Structure-Activity Relationship (SAR) Insights

The development of Tofacitinib and related JAK inhibitors has provided valuable insights into the structure-activity relationships of the cis-3-amino-4-methylpiperidine scaffold.

| Moiety | Modification | Impact on Activity | Reference |

| Piperidine Ring | Replacement with a cyclobutyl linker | Maintained JAK1 potency and improved selectivity | |

| 4-Methyl Group | Removal or modification | Can affect binding affinity and selectivity profile | |

| 3-Amino Group | Alteration of the linker to the heterocycle | Significantly impacts potency and selectivity |

These studies underscore the importance of the rigidified cis-3,4-disubstituted piperidine core in presenting the key pharmacophoric elements in an optimal orientation for binding to the JAK kinase domain. Even subtle changes to this scaffold can lead to significant alterations in the biological activity profile.

Future Perspectives and Conclusion

The this compound scaffold, exemplified by its critical role in the structure of Tofacitinib, represents a powerful tool in the medicinal chemist's arsenal. Its conformationally constrained nature provides a robust platform for the design of potent and selective inhibitors for a variety of protein targets. The synthetic accessibility of this building block, coupled with the deep understanding of its role in molecular recognition, ensures its continued relevance in future drug discovery efforts.

Beyond JAK inhibitors, this scaffold holds potential for application in other therapeutic areas where precise spatial orientation of functional groups is paramount for activity. As our ability to rationally design drugs with improved efficacy and safety profiles advances, the strategic use of stereochemically defined building blocks like this compound will undoubtedly play an increasingly important role.

A Technical Guide to the Stereochemistry of cis-3-Amino-4-methylpiperidine

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of approved pharmaceutical agents.[1] Its conformational flexibility and the stereochemical arrangement of its substituents critically influence molecular shape, physicochemical properties, and ultimately, biological activity.[2] This guide provides an in-depth analysis of the stereochemistry of cis-3-amino-4-methylpiperidine, a representative disubstituted piperidine. We will explore the fundamental principles of its isomeric and conformational landscape, detail the analytical methodologies required for unambiguous stereochemical assignment, and provide actionable protocols for researchers in drug discovery and development.

Introduction: The Central Role of Stereochemistry in Piperidine Scaffolds

Chiral piperidine structures are prevalent in active pharmaceuticals, offering a powerful strategy to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[1] The three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like enzymes and receptors. Consequently, different stereoisomers of a drug can exhibit profoundly different pharmacological and toxicological effects.[3] Understanding and controlling the stereochemistry of substituted piperidines like cis-3-amino-4-methylpiperidine is therefore not an academic exercise, but a prerequisite for rational drug design and development.[4]

Isomeric Landscape of 3-Amino-4-methylpiperidine

A 3,4-disubstituted piperidine possesses two stereogenic centers (at C3 and C4), leading to a maximum of four possible stereoisomers (two pairs of enantiomers). The terms cis and trans describe the relative configuration of the substituents.

-

Cis Isomers: The amino and methyl groups are on the same face of the piperidine ring. This relative configuration corresponds to a pair of enantiomers: (3R, 4R)-3-amino-4-methylpiperidine and (3S, 4S)-3-amino-4-methylpiperidine .

-

Trans Isomers: The amino and methyl groups are on opposite faces of the ring. This configuration also corresponds to a pair of enantiomers: (3R, 4S)-3-amino-4-methylpiperidine and (3S, 4R)-3-amino-4-methylpiperidine .

The focus of this guide is the cis diastereomer. It is crucial to recognize that a sample of "cis-3-amino-4-methylpiperidine" is, by default, a racemic mixture of the (3R, 4R) and (3S, 4S) enantiomers unless it has been subjected to chiral resolution.

Caption: Isomeric relationships of 3-amino-4-methylpiperidine.

Conformational Analysis: Dictating Molecular Shape

The piperidine ring adopts a low-energy chair conformation, analogous to cyclohexane. Substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[5] Larger A-values indicate a stronger preference for the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions.[6]

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 - 1.8[6][7] |

| -NH₂ (Amino) | 1.2 - 1.8[7] |

| -NH₃⁺ (Ammonium) | 1.9[7] |

| In non-hydrogen-bonding solvents. The effective size can vary. |

For cis-3-amino-4-methylpiperidine, the ring can exist in two rapidly interconverting chair conformations.

-

Conformer A: 3-amino (axial) and 4-methyl (equatorial).

-

Conformer B: 3-amino (equatorial) and 4-methyl (axial).

Given that the A-values for methyl and amino groups are comparable, with the methyl group often considered slightly bulkier, Conformer A (axial-amino, equatorial-methyl) is predicted to be the more stable and thus the major conformer at equilibrium. This arrangement places the bulkier methyl group in the more favorable equatorial position, minimizing destabilizing 1,3-diaxial interactions.

Caption: Chair-flip equilibrium for cis-3-amino-4-methylpiperidine.

Experimental Workflow for Stereochemical Characterization

A multi-faceted approach, combining spectroscopic and chromatographic techniques, is essential for the complete and unambiguous assignment of both relative (cis/trans) and absolute (R/S) stereochemistry.

Caption: Logical workflow for complete stereochemical determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assigning Relative Stereochemistry

NMR is the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution.[8] For cis-3-amino-4-methylpiperidine, specific 1D and 2D NMR experiments are key.

-

¹H NMR & J-Coupling: The coupling constant (J-value) between the protons on C3 (H3) and C4 (H4) is highly diagnostic. The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds.

-

In the major conformer (3-ax-NH₂, 4-eq-CH₃), the relationship between H3 and H4 is axial-equatorial (Jax-eq).

-

In the minor conformer (3-eq-NH₂, 4-ax-CH₃), the relationship is equatorial-axial (Jeq-ax).

-

Both axial-equatorial and equatorial-axial couplings are typically small (2-5 Hz). In contrast, a trans isomer would show a large diaxial coupling (Jax-ax ≈ 10-13 Hz) in its diequatorial conformation, providing a clear distinction.[9]

-

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects protons that are close in space (< 5 Å), providing definitive proof of relative configuration.[10] In the major conformer of the cis isomer, key NOE correlations are expected:

-

Between the axial amino group (or its proton) and the axial protons at C2 and C6.

-

Between the equatorial methyl group and the equatorial protons at C5 and the axial proton at C3. The presence of these through-space correlations provides unambiguous evidence for the cis relationship.[11]

-

Chiral High-Performance Liquid Chromatography (HPLC): Separation of Enantiomers

To resolve the racemic cis mixture into its individual (3R, 4R) and (3S, 4S) enantiomers, chiral HPLC is the method of choice.[3][12]

-

Principle: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral stationary phase (CSP). This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including piperidine derivatives.[3]

-

Method Development: A successful separation often requires screening various CSPs and mobile phase compositions.[13] For basic amines like this, a normal-phase system (e.g., hexane/isopropanol) with a small amount of an amine additive (e.g., diethylamine) is a common starting point to ensure good peak shape.[13]

Protocol: Chiral HPLC Method Development for Enantiomeric Separation

-

Column Selection: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H).[13]

-

Mobile Phase Preparation: Prepare a stock mobile phase of n-Hexane:Isopropanol (IPA) at a ratio of 90:10 (v/v). Prepare a modifier solution of 0.1% Diethylamine (DEA) in IPA.

-

Initial Screening:

-

Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

-

Inject the racemic sample and run an isocratic method with 90:10 Hexane:IPA containing 0.1% overall DEA.

-

If no separation is observed, screen different alcohol modifiers (e.g., ethanol) and vary the percentage of the polar modifier from 5% to 30%.

-

-

Optimization: Once partial separation is achieved, optimize the resolution by making small adjustments to the mobile phase composition, flow rate, and temperature.

-

Derivatization (If Necessary): The target molecule lacks a strong UV chromophore. For enhanced detection at low concentrations, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride can be employed.[14] This strategy introduces a chromophore, significantly improving analytical sensitivity.

X-ray Crystallography: Unambiguous Determination of Absolute Stereochemistry

While chiral HPLC separates enantiomers, it does not identify which peak corresponds to which absolute configuration. Single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute stereochemistry of a chiral molecule.[15][16]

-

Principle: By analyzing the diffraction pattern of X-rays from a single crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of every atom in the molecule can be determined.[17]

-

Application: To apply this technique, one of the separated enantiomers must be crystallized. This is often achieved by forming a salt with a suitable chiral acid (for resolution) or an achiral acid (for structure determination of the pure enantiomer). The resulting crystal structure provides definitive proof of the (3R, 4R) or (3S, 4S) configuration.[18]

Conclusion

The stereochemical characterization of cis-3-amino-4-methylpiperidine is a microcosm of the challenges and strategies central to modern drug development. A logical, multi-technique approach is imperative. Conformational analysis, guided by established principles like A-values, provides a foundational understanding of the molecule's preferred shape. This hypothesis is then rigorously tested and confirmed using advanced NMR techniques like NOESY to establish relative stereochemistry. Finally, the enantiomers are resolved by chiral chromatography and their absolute configuration is definitively assigned by X-ray crystallography. Mastery of these principles and techniques is essential for any scientist aiming to design and develop safe and effective piperidine-based therapeutics.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. Organic chemistry - Wikipedia [en.wikipedia.org]

- 9. ias.ac.in [ias.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. benchchem.com [benchchem.com]

- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

solubility of cis-3-(Boc-amino)-4-methylpiperidine in common organic solvents

An In-depth Technical Guide to the Solubility of cis-3-(Boc-amino)-4-methylpiperidine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, a key building block in modern medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of solubility with data from analogous Boc-protected amines to offer a robust predictive and practical approach. It is designed for researchers, scientists, and drug development professionals, providing not only theoretical insights but also detailed, actionable protocols for laboratory determination and strategic solvent selection.

Introduction: The Significance of Solubility in Drug Development

This compound is a chiral piperidine derivative widely utilized in the synthesis of complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity of the amine, making it an invaluable intermediate in multi-step syntheses.[1] The solubility of such an intermediate is a critical physicochemical parameter that profoundly impacts every stage of the drug development pipeline.[2]

From ensuring efficient reaction kinetics and simplifying purification in synthesis, to enabling formulation and influencing bioavailability in the final active pharmaceutical ingredient (API), a thorough understanding of a compound's solubility is non-negotiable.[3] Inappropriate solvent selection can lead to reduced yields, purification challenges, unstable formulations, and poor absorption, ultimately compromising the safety and efficacy of a drug candidate.[1] This guide addresses this critical need by providing a detailed exploration of the solubility profile of this compound.

Theoretical Principles of Solubility

The solubility of a solid organic compound in a solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4]

For this compound, the key structural features influencing its solubility are:

-

The Piperidine Ring: A saturated heterocycle that can act as a hydrogen bond acceptor (via the nitrogen lone pair, though sterically hindered) and engage in dipole-dipole and van der Waals interactions.

-

The Boc-Protecting Group: The bulky, nonpolar tert-butyl group significantly increases the lipophilicity of the molecule, enhancing its solubility in nonpolar and moderately polar aprotic solvents.[1]

-

The Amine and Carbamate Moieties: The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygens are hydrogen bond acceptors. These polar functionalities increase solubility in polar solvents.[1]

-

The Methyl Group: A small, nonpolar alkyl group that slightly increases lipophilicity.

-

The cis-Stereochemistry: The spatial arrangement of the substituents can influence the crystal lattice energy of the solid. A more stable crystal lattice requires more energy to overcome, potentially leading to lower solubility compared to a less stable polymorph.

The overall solubility profile is a balance between the lipophilic character imparted by the Boc and methyl groups and the polar nature of the carbamate and piperidine nitrogen.

Predicted Solubility Profile

Based on the general solubility trends of Boc-protected amines, a qualitative solubility profile for this compound can be predicted.[1] This table serves as a starting point for solvent screening in synthesis, purification, and analytical method development.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The nonpolar Boc group and the overall molecular structure allow for favorable interactions with these solvents.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | THF is a polar aprotic solvent that can effectively solvate the molecule. Solubility in less polar ethers like diethyl ether may be slightly lower. |

| Esters | Ethyl Acetate (EtOAc) | High | Ethyl acetate provides a good balance of polarity to interact with the carbamate group and nonpolar character to solvate the rest of the molecule.[1] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar parts of the molecule.[5] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate | These protic solvents can engage in hydrogen bonding, but the bulky Boc group may limit extensive solvation, leading to moderate solubility.[1][6] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Insoluble | The significant polarity of the carbamate group makes the molecule poorly soluble in highly nonpolar solvents.[5] |

| Aqueous | Water | Insoluble | The large, lipophilic Boc group makes Boc-protected amines generally insoluble in water.[7] |

Disclaimer: This table provides an educated prediction based on structural analogy. Experimental verification is essential for accurate and reliable data.

Experimental Determination of Solubility

For precise and reliable data, the solubility of this compound must be determined experimentally. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[8][9]

Qualitative Solubility Determination

This is a rapid method to confirm the predictions in the table above and is useful for initial solvent screening.

Protocol:

-

Preparation: Into a series of small, labeled vials, add approximately 5-10 mg of this compound.

-

Solvent Addition: To each vial, add 1 mL of a different test solvent.

-

Agitation: Cap the vials securely and vortex or shake vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect each vial.

-

Soluble: The solid has completely disappeared, forming a clear solution.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid shows no or minimal signs of dissolving.

-

-

Record: Document the observations for each solvent.[1]

Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides a precise measurement of solubility (e.g., in mg/mL or mol/L).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or orbital agitator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Protocol:

-

Sample Preparation: Add an excess amount of the compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium.[10]

-

Solvent Addition: Add a precisely known volume of the test solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies by taking measurements at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.[3]

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or other appropriate method to determine the concentration of the dissolved compound.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mol/L at the specified temperature.[1]

Workflow for Experimental Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Practical Implications and Solvent Selection

The solubility data, whether predicted or experimentally determined, is crucial for making informed decisions in the drug development process.

-

Synthesis: Solvents in which the starting materials are highly soluble are generally chosen to ensure homogeneous reaction conditions and optimal reaction rates.

-

Purification: For crystallization, a solvent system is required where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. In chromatography, solvent selection is based on differential solubility of the target compound and impurities.

-

Formulation: For liquid formulations, the API must be soluble and stable in a pharmaceutically acceptable solvent system.

-

Safety and Environmental Impact: Solvent selection must also consider toxicity, environmental impact, and regulatory acceptance. The ICH Q3C guidelines classify solvents into three classes based on their toxicity, providing a framework for safe and compliant solvent usage.[11][12] Class 3 solvents (low toxic potential) are preferred, while Class 1 solvents (unacceptable toxicities) should be avoided.[11]

Logical Framework for Solvent Selection

Caption: Decision-Making for Solvent Selection.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. enamine.net [enamine.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scielo.br [scielo.br]

- 11. tga.gov.au [tga.gov.au]

- 12. database.ich.org [database.ich.org]

Methodological & Application

Application Notes and Protocols for N-Alkylation of cis-3-(Boc-amino)-4-methylpiperidine

Introduction

N-alkylated piperidines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Their prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also serving as a versatile scaffold for introducing diverse functionalities. The specific substitution pattern on the piperidine ring is crucial for modulating biological activity. The target molecule, cis-3-(Boc-amino)-4-methylpiperidine, presents a sterically hindered secondary amine, making its selective N-alkylation a non-trivial synthetic challenge that requires careful consideration of reaction conditions to achieve high yields and avoid side reactions.

This document provides detailed protocols for two robust and widely applicable methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation . The choice between these methods will depend on the nature of the alkyl group to be introduced and the desired scale of the reaction.

Strategic Considerations for N-Alkylation

The presence of the Boc-protecting group on the adjacent amino functionality and the methyl group at the 4-position of the piperidine ring introduces significant steric hindrance around the nitrogen atom. This steric crowding can impede the approach of electrophiles, making direct alkylation challenging. Furthermore, the Boc group is sensitive to strongly acidic conditions, which must be taken into account when selecting reagents and reaction conditions.[4][5]

Method 1: Reductive Amination

Reductive amination is a powerful and often preferred method for the N-alkylation of amines.[6][7] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine.[8][9] This one-pot procedure is highly efficient and avoids the issue of over-alkylation that can plague direct alkylation methods.[7]

Causality behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes.[7] Unlike the more reactive sodium borohydride (NaBH₄), it does not readily reduce the starting aldehyde, thus minimizing the formation of alcohol byproducts. Sodium cyanoborohydride (NaBH₃CN) is another viable option, but its toxicity necessitates more stringent handling precautions.[7][10]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are relatively non-polar, aprotic, and effectively solubilize the reactants.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.[8] However, given the potential for Boc-deprotection under acidic conditions, it is advisable to use it sparingly or omit it if the reaction proceeds efficiently without it.

Method 2: Direct Alkylation

Direct alkylation involves the reaction of the amine with an alkyl halide or a similar electrophile. While conceptually simpler, this method can be less efficient for sterically hindered amines and may require harsher conditions. The choice of base is critical to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

Causality behind Experimental Choices:

-

Alkylating Agent: Alkyl iodides are generally more reactive than bromides or chlorides and are often preferred for less reactive amines. For highly hindered systems, using alkyl tosylates can be an effective strategy.[11]

-

Base: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended. These bases are capable of deprotonating the secondary amine without competing in the alkylation reaction.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to facilitate the Sₙ2 reaction.

-

Temperature: Heating is often necessary to overcome the activation energy for the alkylation of a hindered amine.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde.

Materials and Reagents:

| Reagent/Material | Supplier | Grade |

| This compound | Commercial | ≥95% |

| Aldehyde (R-CHO) | Commercial | Reagent Grade |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Commercial | ≥95% |

| Dichloromethane (DCM), anhydrous | Commercial | Anhydrous |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | |